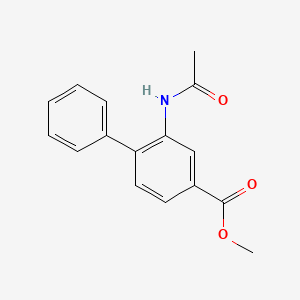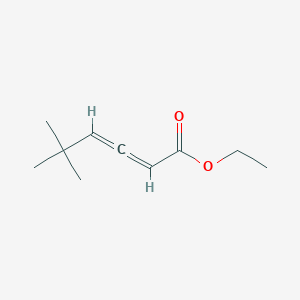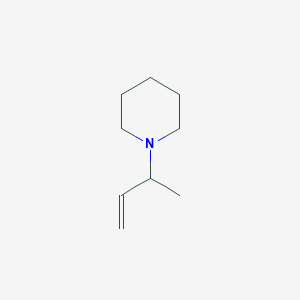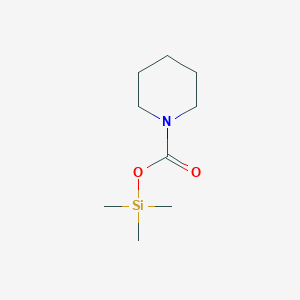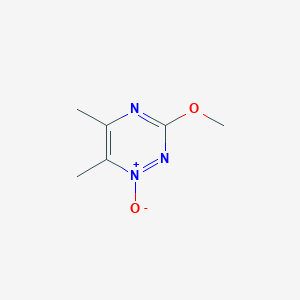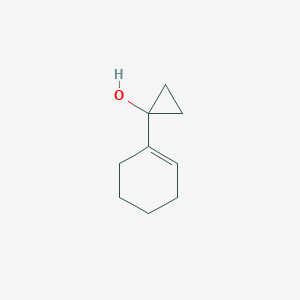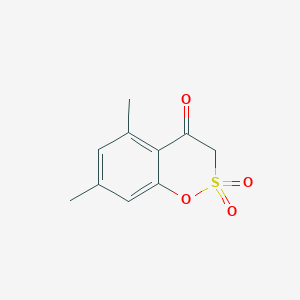![molecular formula C11H12N2O2 B14680069 Methyl 3-[(E)-phenyldiazenyl]but-2-enoate CAS No. 35467-87-9](/img/structure/B14680069.png)
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a diazenyl group, and a but-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-phenyldiazenyl]but-2-enoate typically involves the reaction of a diazonium salt with an ester. One common method is the diazotization of aniline to form the diazonium salt, followed by coupling with methyl but-2-enoate under basic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which Methyl 3-[(E)-phenyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(E)-phenyldiazenyl]propanoate
- Ethyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Methyl 3-[(E)-phenyldiazenyl]pent-2-enoate
Uniqueness
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the diazenyl and ester groups allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
35467-87-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
KUUXOVJZFNBMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


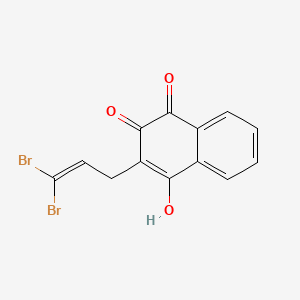
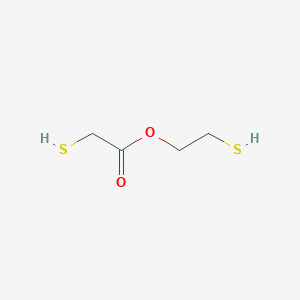

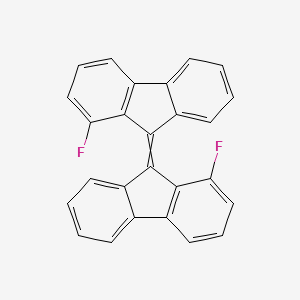
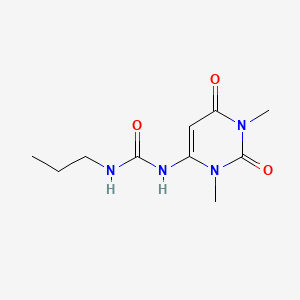

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
